molecular formula C4H3ClN2 B074176 3-Chloropyridazine CAS No. 1120-95-2

3-Chloropyridazine

Cat. No. B074176
CAS RN: 1120-95-2
M. Wt: 114.53 g/mol
InChI Key: IBWYHNOFSKJKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloropyridazine typically involves starting materials such as 3,6-dichloropyridazine, with reactions including dechlorination and halogenated reactions to achieve the target compound. For instance, 3-chloropyridazine can be prepared using sodium hydroxide and phosphorus oxychloride at elevated temperatures, yielding the compound with a total yield of 54.1% (Yuan Jing-jun, 2011). Microwave-assisted synthesis has also been reported as an efficient method for synthesizing 3-amino-6-chloro pyridazine, indicating the versatility of methods available for obtaining various derivatives of chloropyridazine (Chen Xue-xi, 2012).

Molecular Structure Analysis

The molecular structure of 3-chloropyridazine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, LC-MS, and XRD. Detailed structural analysis through Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted to understand the molecular geometry, electronic structure, and intermolecular interactions of these compounds, offering insights into their stability and reactivity profiles (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

3-Chloropyridazine serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating a wide range of chemical reactivity. It undergoes nucleophilic substitution reactions, enabling the synthesis of multifunctionalized derivatives. The compound's reactivity has been exploited in the development of novel herbicides and compounds with potential biological activities, highlighting its importance in medicinal chemistry and agrochemical research (Xiao-Bao Chen & De-Qing Shi, 2008).

Scientific Research Applications

  • Corrosion Inhibition : 3-Chloropyridazine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds are found to be effective, acting as mixed-type inhibitors, and contributing to the formation of protective films on steel surfaces (Olasunkanmi et al., 2018); (Mashuga et al., 2017).

  • Pharmacology : Some derivatives of 3-Chloropyridazine have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017). Additionally, certain derivatives have demonstrated considerable biological properties such as anti-tumor and anti-inflammatory activity (Sallam et al., 2021).

  • Antimicrobial Activity : Pyridazine derivatives, including those with 3-Chloropyridazine, have been shown to possess antibacterial and antifungal activity against a variety of microorganisms (El-Mariah et al., 2008).

  • Synthetic Chemistry : Research has been conducted on the synthesis of 3-Chloropyridazine derivatives and their selective reactions, contributing to the development of new synthetic pathways in chemistry (Morishita et al., 1994).

  • Antidepressant and Anticancer Activities : Certain 3-Chloropyridazine derivatives have shown antidepressant activity and potential as anticancer agents. For example, some compounds exhibited significant activity against breast cancer cells (Won & Park, 2010); (Rubat et al., 1988).

properties

IUPAC Name

3-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWYHNOFSKJKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460767
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridazine

CAS RN

1120-95-2
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… 3~Chloropyridazine lwoxide had already been synthesized … As shown in Table, when 3—chloropyridazine 1—oxide (III) … was continued for 1 hour for 3—chloropyridazine (II), the yield of …
Number of citations: 10 www.jstage.jst.go.jp
LO Olasunkanmi, ME Mashuga, EE Ebenso - Surfaces and Interfaces, 2018 - Elsevier
Three 6-substituted 3-chloropyridazine derivatives were tested for their potentials to protect mild steel surface and inhibit mild steel corrosion in 1 M HCl solution. The compounds are 3-…
Number of citations: 26 www.sciencedirect.com
MA El-Hashash, SI El-Nagdy… - Journal of Chemical and …, 1984 - ACS Publications
The pyrldazlnones 2 have been synthesized from the Interaction of acid 1 with hydrazines. Reactions of 2 with electrophilic reagents gave O-alkylated derivatives, with POCI3/PCI6 gave …
Number of citations: 6 pubs.acs.org
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… chlorine atom at either 3— or 6—position of monochloropyridazine l—oxide did not show any apparent differece in their reactivity, and they were more reactive than 3—chloropyridazine…
Number of citations: 15 www.jstage.jst.go.jp
E Steck - The Journal of Organic Chemistry, 1959 - ACS Publications
We were interested in studyingthe behavior of mercaptophenols, containing both phenolicand aromatic mercaptan groups, in free radical proc-esses. The use of a number of …
Number of citations: 6 pubs.acs.org
W Taft, J Adams, W Curran - The Journal of Organic Chemistry, 1961 - ACS Publications
Such a rearrangement appeared somewhat sur-prising in view of the high reactivity of a chlorine atom of 3, 6-dichloropyridazine to direct displace-ment. 1 A similar rearrangement, …
Number of citations: 8 pubs.acs.org
MSA El Gaby, AM Kamal El Dean… - Bulletin of the Korean …, 2003 - koreascience.kr
… Refluxing of compound 2a with phosphorus oxychloride furnished 3 -chloropyridazine derivative 3. Compound 3 was reacted with thiourea and produced pyridazine-3(2H)thione 4. …
Number of citations: 8 koreascience.kr
M MORISHITA, J KOBAYASHI, H YAMADA… - Chemical and …, 1994 - jstage.jst.go.jp
Synthesis of 3-Chloropyridazine-6-carboxylic Acid Hydrazide and Selective Hydrazinolysis of 3, 6-Substituted Pyridazines … キーワード: 3-chloropyridazine-6-carboxylic acid hydrazide …
Number of citations: 9 www.jstage.jst.go.jp
AA Shalaby, AM Youssef, WA Youssef… - Journal of the …, 1994 - Wiley Online Library
4H,5H‐6‐Phenyl (1a) and 6‐p‐phenoxyphenyl (1b) pyridazin‐3(2H)‐ones were reacted with aromatic aldehydes to give 4‐arylmethylpyridazm‐3(2H)‐ones (2a‐g), Oxidation of (2a‐g) …
Number of citations: 2 onlinelibrary.wiley.com
H Igeta - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… 3-Chloropyridazine 1-Oxide … 3-Chloropyridazine 1-Oxide … The oxygen atom of 3-chloropyridazine N-oxide was, as in the case of 3-methoxypyridazine 1-oxide, proved to be in 1-position. …
Number of citations: 14 www.jstage.jst.go.jp

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